Home > Products > Screening Compounds P110288 > 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea - 894041-11-3

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea

Catalog Number: EVT-3432850
CAS Number: 894041-11-3
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via the Claisen-Schmidt condensation reaction. It demonstrated significant antibacterial and antifungal activity, attributed to its stabilized LUMO and lower band gap energy compared to DBTFP-2 [].

Relevance: DBTFP-1 shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the target compound, 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea. They differ in their core structures, with DBTFP-1 featuring a chalcone scaffold and the target compound incorporating a pyrrolidinone ring and a urea linkage. []

Relevance: DBTFP-2 shares the same core structure as DBTFP-1 and also possesses the 2,3-dihydrobenzo[b][1,4]dioxin moiety present in the target compound, 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea. The key difference lies in the substituent on the phenyl ring, with DBTFP-2 having a trifluoromethoxy group instead of a trifluoromethyl group. []

(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (DTMPP)

Compound Description: DTMPP is another chalcone derivative incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The compound was synthesized and characterized using techniques like DFT, FT-IR, and NMR. Its electronic properties, including HOMO and LUMO energies, were investigated using TD-DFT calculations. []

Relevance: The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group links DTMPP structurally to the target compound, 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea. They differ in their core structures, with DTMPP having a chalcone scaffold and the target compound featuring a pyrrolidinone ring and a urea linkage. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: Compound 35b is a potent JNK3 inhibitor exhibiting neuroprotective effects against amyloid β-induced neuronal cell death. It displays high selectivity for JNK3 over other JNK isoforms. []

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 is a glucosylceramide synthase (GCS) inhibitor that effectively reduces brain glucosylceramide levels. It demonstrates minimal recognition by P-glycoprotein (MDR1), allowing for better brain penetration compared to other GCS inhibitors like eliglustat tartrate. []

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1)

Compound Description: This compound acts as a potent vanilloid receptor-1 (TRPV1) antagonist, blocking capsaicin-induced and pH-induced uptake of calcium ions in TRPV1-expressing cells. []

Relevance: Compound 1 shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the target compound, 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea. Both contain an acrylamide group, but the target compound has a more complex structure with a pyrrolidinone ring and a benzothiazole group. []

Overview

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea is a complex organic compound notable for its unique molecular structure, which integrates multiple functional groups and heterocycles. This compound is of interest in various scientific fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The compound's structure combines elements of benzodioxin, pyrrolidinone, and benzothiazole, positioning it as a candidate for further research into its therapeutic applications.

Source

The information regarding this compound can be sourced from various chemical databases and research articles that provide insights into its synthesis, properties, and potential applications. Key sources include PubChem, BenchChem, and relevant scientific literature.

Classification

This compound can be classified as an organic urea derivative with significant structural complexity. Its classification falls under the categories of:

  • Heterocyclic compounds: Due to the presence of nitrogen-containing rings.
  • Pharmaceutical compounds: Given its potential applications in drug development.
Synthesis Analysis

Methods

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves a multi-step organic synthesis process. The initial steps focus on creating the core structures required for the final compound.

Technical Details

  1. Preparation of Intermediates: The synthesis may begin with the formation of 2,3-dihydro-1,4-benzodioxin and 6-methyl-1,3-benzothiazol-2-amine as key intermediates.
  2. Condensation and Coupling Reactions: These intermediates undergo condensation reactions with appropriate reagents to form the desired urea linkage.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods would optimize these synthetic routes for scalability and efficiency, potentially employing continuous flow reactors and advanced purification techniques.

Molecular Structure Analysis

Structure

The molecular structure of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea can be described using its IUPAC name and structural formula:

IUPAC Name 3[1(2,3Dihydro1,4benzodioxin6yl)5oxopyrrolidin3yl]1(6methyl1,3benzothiazol2yl)urea\text{IUPAC Name }3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea

The molecular formula is C22H22N4O5SC_{22}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 438.50 g/mol.

Data

The InChI representation provides a unique identifier for the compound:

InChI InChI=1S/C22H22N4O5S/c12...(fullInChIdata)\text{InChI }InChI=1S/C22H22N4O5S/c1-2...(fullInChIdata)
Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form oxides or other functional groups.
  2. Reduction: Reduction reactions can modify certain functional groups within the molecule.
  3. Substitution Reactions: The presence of active sites allows for substitution reactions at the benzodioxin and benzothiazole moieties.

Common Reagents and Conditions

Reagents commonly used include:

  • Oxidizing agents: Hydrogen peroxide or potassium permanganate.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

Reaction conditions typically involve controlled temperatures and pH levels to facilitate desired transformations.

Mechanism of Action

The mechanism of action for 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific biological targets such as proteins or enzymes. The unique structural features enable it to modulate biological pathways effectively.

Research indicates that compounds with similar structures may act on specific receptors or inhibit certain enzymes, leading to therapeutic effects. Detailed studies are necessary to elucidate the exact molecular interactions and pathways involved in its action.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a solid crystalline form.

Chemical Properties

Chemical properties encompass:

  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Relevant Data or Analyses

Thermal stability and reactivity assessments are crucial for understanding how this compound behaves under various conditions.

Applications

The potential applications of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-y)-5 oxopyrrolidin -3-y]-1-(6-methyl -1 , 3-benzothiazol -2-y)urea span across several scientific domains:

  1. Medicinal Chemistry: As a candidate for drug development targeting specific diseases.
  2. Biological Research: Useful in studying biochemical pathways due to its ability to interact with biological macromolecules.
  3. Pharmacology: Potentially serves as an investigational drug for therapeutic uses based on its mechanism of action.

Properties

CAS Number

894041-11-3

Product Name

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C21H20N4O4S/c1-12-2-4-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-3-5-16-17(10-14)29-7-6-28-16/h2-5,8,10,13H,6-7,9,11H2,1H3,(H2,22,23,24,27)

InChI Key

OJABDYWXXIZQCR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.